methyl 2-[1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a hybrid heterocyclic molecule featuring a chromeno[2,3-c]pyrrol-2(1H)-one core fused with a 4-methyl-1,3-thiazole-5-carboxylate moiety. The structure includes a methoxycarbonylphenyl substituent at the pyrrole nitrogen, contributing to its steric and electronic complexity. Such fused heterocycles are often synthesized via multi-component reactions (MCRs) or cyclization strategies, as seen in analogous systems .
Key structural features:
- Chromenopyrrolone core: A tricyclic system with conjugated carbonyl groups (3,9-dioxo) enabling π-π interactions.
- Thiazole-carboxylate substituent: The 4-methyl-thiazole ring and ester group enhance solubility and modulate reactivity.
Properties
Molecular Formula |
C25H18N2O7S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-methoxycarbonylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H18N2O7S/c1-12-21(24(31)33-3)35-25(26-12)27-18(13-8-10-14(11-9-13)23(30)32-2)17-19(28)15-6-4-5-7-16(15)34-20(17)22(27)29/h4-11,18H,1-3H3 |
InChI Key |
JMTITDAFMIJOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, cyclization, and esterification. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-[1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The specific molecular targets and pathways involved can vary based on the compound’s application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The compound shares functional motifs with derivatives in patent literature, particularly:
Key Observations :
Chemoinformatic Similarity Analysis ()
Using Tanimoto coefficients for binary fingerprint comparison:
- The target compound shows moderate similarity (~0.6–0.7) to pyrazolo-pyrimidines (e.g., ) due to shared heterocyclic motifs.
- Lower similarity (~0.4–0.5) to flavonoid-based systems (e.g., catechins in ) due to divergent core scaffolds.
Research Findings and Functional Implications
- Steric Effects : The methoxycarbonylphenyl group in the target compound may hinder rotational freedom compared to smaller substituents (e.g., methyl or fluorine in ), impacting conformational stability.
- Biological Potential: While direct data are lacking, analogs like exhibit kinase inhibition, suggesting the target compound could be optimized for similar therapeutic roles.
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Question
Q: What experimental design strategies are recommended for optimizing the synthesis of this compound? A: Utilize a statistical design of experiments (DoE) to systematically assess variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometric ratios. For example:
- Central Composite Design (CCD) can identify nonlinear interactions between variables .
- Fractional Factorial Designs reduce the number of trials while retaining critical parameter interactions .
Key metrics include yield, purity (HPLC/GC-MS), and reaction time. Post-optimization, validate robustness via triplicate runs under optimal conditions.
Advanced Research Question
Q: How can computational methods enhance reaction pathway prediction for derivatives of this compound? A: Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) -driven reaction path searches:
- ICReDD’s workflow integrates quantum mechanics (QM) and experimental data to predict feasible pathways .
- COMSOL Multiphysics simulates reaction kinetics and mass transfer in silico, reducing trial iterations .
For example, ML models trained on analogous chromeno-pyrrol-thiazole systems can predict regioselectivity in electrophilic substitutions .
Basic Research Question
Q: What analytical techniques are critical for structural elucidation of this compound? A: A multi-technique approach is essential:
- X-ray Diffraction (XRD) confirms crystal structure and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- 2D NMR (COSY, HSQC, HMBC) resolves proton-carbon correlations in complex fused-ring systems .
- FT-IR identifies functional groups (e.g., carbonyls at ~1700 cm⁻¹). Cross-validate results to minimize ambiguity.
Advanced Research Question
Q: How can researchers resolve contradictions in biological activity data for this compound? A: Apply meta-analysis frameworks to reconcile discrepancies:
- Dose-Response Reassessment : Test activity across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.
- Pharmacokinetic Profiling : Measure solubility, metabolic stability, and membrane permeability (Caco-2 assays) to contextualize in vitro vs. in vivo results .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm mechanism-of-action specificity .
Basic Research Question
Q: What safety protocols are mandatory when handling this compound in laboratory settings? A: Adhere to Chemical Hygiene Plan (CHP) guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
- First Aid : Immediate eye irrigation and medical consultation upon exposure (refer to SDS Section 4) .
- Waste Disposal : Segregate halogenated organic waste (thiazole/pyrrolidone fragments) for incineration .
Advanced Research Question
Q: How can AI-driven platforms accelerate the discovery of novel derivatives with enhanced bioactivity? A: Implement end-to-end automation workflows:
- Generative AI Models (e.g., GFlowNets) propose structurally diverse derivatives with optimized ADMET profiles .
- High-Throughput Screening (HTS) : Robotic liquid handlers test synthesized libraries against target proteins (e.g., kinases, GPCRs).
- Feedback Loops : Experimental data refine ML predictions iteratively, as demonstrated in ICReDD’s reaction design framework .
Basic Research Question
Q: What solvent systems are optimal for purification via column chromatography? A: Select solvents based on polarity and compound stability:
- Normal Phase : Hexane/ethyl acetate gradients (5–50%) for polar functional groups.
- Reverse Phase : Acetonitrile/water (0.1% TFA) for hydrophobic thiazole/chromeno-pyrrol moieties.
Monitor fractions via TLC (UV254) and adjust gradient steepness to resolve closely eluting impurities .
Advanced Research Question
Q: How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound? A: Explore non-pharmaceutical applications through collaboration:
- Photocatalysis : Test TiO₂ nanocomposites for UV-driven degradation of environmental pollutants (CRDC subclass RDF2050104) .
- Polymer Science : Incorporate into π-conjugated polymers for organic electronics (e.g., OLEDs), leveraging thiazole’s electron-deficient properties .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
